6-Chloroimidazo[1,2-a]pyrimidine
Description
Significance of Fused Nitrogen Heterocycles in Drug Discovery and Development
Fused nitrogen heterocycles are a cornerstone of medicinal chemistry, with over 85% of physiologically active drugs containing a heterocyclic structure. nih.gov Nitrogen-containing heterocycles are the most prevalent framework within this class of compounds. nih.govmdpi.com Their significance stems from their structural diversity and their ability to interact with biological targets through various mechanisms, including hydrogen bonding. nih.govmdpi.com This versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making them invaluable in the design of new drugs. nih.gov These scaffolds are integral to a wide range of therapeutic agents, including those with anticancer, anti-inflammatory, antiviral, and antimicrobial properties. nih.govmdpi.com The inherent structural variety in nitrogen-fused heterocycles provides a rich foundation for the development of targeted and personalized medicines. nih.gov
Structural Analogy of Imidazo[1,2-a]pyrimidine (B1208166) to Purine Heterocycles
The imidazo[1,2-a]pyrimidine scaffold is recognized as a bioisostere of naturally occurring purines, such as adenine and guanine. nih.gov This structural similarity is a key factor in its biological activity. Purines are fundamental components of nucleic acids (DNA and RNA) and play a crucial role in various cellular processes. The analogous structure of imidazo[1,2-a]pyrimidine allows it to mimic and interact with the biological targets of purines, such as enzymes and receptors, thereby eliciting a physiological response. This bioisosteric relationship makes the imidazo[1,2-a]pyrimidine nucleus a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.net
Overview of Broad Pharmacological Utilities of the Imidazo[1,2-a]pyrimidine Core
The imidazo[1,2-a]pyrimidine core is a highly versatile scaffold that exhibits a wide spectrum of pharmacological activities. nih.gov Derivatives of this heterocyclic system have been investigated and have shown potential as:
Anticancer agents mdpi.comderpharmachemica.com
Anti-inflammatory agents mdpi.comderpharmachemica.com
Antiviral agents mdpi.com
Antifungal agents mdpi.combeilstein-journals.org
Antimicrobial agents mdpi.com
Anxiolytics beilstein-journals.orgmdpi.com
Anticonvulsants mdpi.combeilstein-journals.org
Calcium channel blockers mdpi.comderpharmachemica.com
This broad range of biological activities underscores the therapeutic potential of the imidazo[1,2-a]pyrimidine scaffold and has led to its extensive use in drug discovery programs. nih.govrsc.org The adaptable nature of this core structure allows for extensive modifications, which can be leveraged to optimize pharmacological effects through structure-activity relationship (SAR) studies. nih.gov
The following table provides a summary of some notable drugs and compounds containing the imidazo[1,2-a]pyrimidine scaffold and their primary pharmacological action.
| Compound | Pharmacological Action |
| Divaplon | Anxiolytic, Anticonvulsant |
| Fasiplon | Anxiolytic |
| Taniplon | Anxiolytic |
Focus on 6-Chloroimidazo[1,2-a]pyrimidine as a Privileged Scaffold for Further Investigation
Within the broader family of imidazo[1,2-a]pyrimidines, the 6-chloro substituted derivative, this compound, has emerged as a particularly valuable building block for the synthesis of novel therapeutic agents. The presence of a chlorine atom at the 6-position provides a reactive handle for further chemical modifications, allowing for the introduction of various functional groups to explore and optimize biological activity. This strategic placement of a halogen atom can significantly influence the compound's electronic properties and its ability to interact with biological targets. The utility of halogenated intermediates is a well-established strategy in medicinal chemistry for the development of potent and selective drug candidates. Therefore, this compound is considered a privileged scaffold for the generation of compound libraries for screening against a wide range of diseases.
Properties
IUPAC Name |
6-chloroimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-3-9-6-8-1-2-10(6)4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCCGIKVKLWJRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=NC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602938 | |
| Record name | 6-Chloroimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944906-56-3 | |
| Record name | 6-Chloroimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Chloroimidazo 1,2 a Pyrimidine and Its Chemically Modified Analogues
Strategic Approaches to the Imidazo[1,2-a]pyrimidine (B1208166) Core Construction
The synthesis of the imidazo[1,2-a]pyrimidine nucleus can be achieved through several strategic pathways, including classical condensation reactions, modern multi-component reactions, and intramolecular cyclizations. Each approach offers distinct advantages in terms of efficiency, diversity, and substrate scope.
Condensation Reactions Utilizing 2-Aminopyrimidine (B69317) Derivatives
A cornerstone in the synthesis of imidazo[1,2-a]pyrimidines is the condensation reaction between 2-aminopyrimidine derivatives and α-halocarbonyl compounds. bio-conferences.orgacs.orgnih.govresearchgate.net This method, a variation of the Tschitschibabin reaction, involves the initial alkylation of the endocyclic nitrogen of the 2-aminopyrimidine followed by an intramolecular condensation to form the fused imidazole (B134444) ring. bio-conferences.orgacs.org
The reaction of 2-aminopyrimidine with α-bromoacetophenone, for instance, is a well-established method for producing 2-phenylimidazo[1,2-a]pyrimidines. nih.gov To generate the specific 6-chloroimidazo[1,2-a]pyrimidine core, a 2-amino-5-chloropyrimidine (B1294315) would be the required starting material. The general mechanism proceeds through the formation of an iminium intermediate, followed by cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyrimidine system.
Various catalysts and reaction conditions have been explored to optimize this transformation, including the use of bases like potassium carbonate and eco-friendly solvents. acs.org Some protocols have even achieved catalyst-free conditions, highlighting the inherent reactivity of the starting materials. acs.org
Table 1: Examples of Condensation Reactions for Imidazo[1,2-a]pyrimidine Synthesis
| 2-Aminopyrimidine Derivative | α-Halocarbonyl Compound | Catalyst/Conditions | Product | Reference |
| 2-Aminopyrimidine | 2-Bromoacetophenone | Acetone, overnight, RT | 2-Phenylimidazo[1,2-a]pyrimidine | nih.gov |
| 2-Aminopyridines | Bromoacetophenones | K2CO3, DMF, RT | Imidazo[1,2-a]pyridines | acs.org |
| 2-Aminopyrimidine | Ethyl bromopyruvate | Ethanol (B145695), reflux | Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate | acs.org |
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.comresearchgate.netrsc.org The Groebke-Blackburn-Bienaymé reaction (GBBR) is a prominent MCR for the synthesis of imidazo[1,2-a]pyridine (B132010) and pyrimidine (B1678525) derivatives. mdpi.comresearchgate.netbeilstein-journals.orgbeilstein-journals.org This reaction typically involves the condensation of an aminopyridine or aminopyrimidine, an aldehyde, and an isocyanide. researchgate.net
The GBBR offers a highly convergent and atom-economical route to a wide range of substituted imidazo[1,2-a]pyrimidines. researchgate.net By employing a 2-amino-5-chloropyrimidine as the amine component, the this compound scaffold can be directly accessed. The reaction is often catalyzed by Lewis acids or Brønsted acids and can be performed under various conditions, including microwave irradiation to accelerate the reaction. mdpi.com
Another significant MCR is the Ugi reaction, which combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. nih.govwikipedia.org While not a direct method for the synthesis of the imidazo[1,2-a]pyrimidine core itself, the Ugi reaction can be used in tandem with other reactions, such as the GBBR, to create complex peptidomimetics containing the imidazo[1,2-a]pyrimidine scaffold. beilstein-journals.orgnih.gov For example, a GBBR product containing a carboxylic acid functional group can be used as a component in a subsequent Ugi reaction to introduce further diversity. beilstein-journals.orgnih.gov
Table 2: Key Multi-Component Reactions in Imidazo[1,2-a]pyrimidine Synthesis
| Reaction Name | Components | Product Type | Key Features | References |
| Groebke-Blackburn-Bienaymé (GBBR) | 2-Aminopyrimidine, Aldehyde, Isocyanide | 3-Aminoimidazo[1,2-a]pyrimidines | High atom economy, convergent, broad scope | mdpi.comresearchgate.netbeilstein-journals.org |
| Ugi Reaction | Ketone/Aldehyde, Amine, Isocyanide, Carboxylic Acid | Bis-amides | High diversity, used in tandem with other MCRs | beilstein-journals.orgnih.govwikipedia.org |
Intramolecular Cyclization Pathways in Imidazo[1,2-a]pyrimidine Synthesis
Intramolecular cyclization represents another strategic approach to the imidazo[1,2-a]pyrimidine core. rsc.orgresearchgate.netkci.go.kracs.org These methods often involve the synthesis of a suitably functionalized pyrimidine precursor that can undergo cyclization to form the fused imidazole ring.
One such strategy involves the intramolecular cyclization of N-propargylaminopyrimidines. researchgate.net The propargyl group, containing a terminal alkyne, can be activated to undergo cyclization onto the pyrimidine ring, leading to the formation of the imidazo[1,2-a]pyrimidine system. This approach allows for the introduction of substituents at various positions depending on the substitution pattern of the starting propargylamine.
Another example is the intramolecular cycloisomerization of 2-amino-3-alkynylpyrimidin-4(3H)-ones in the presence of an aqueous base, which provides a route to novel imidazo[1,2-a]pyrimidin-5(1H)-one derivatives. researchgate.net Furthermore, palladium-catalyzed intramolecular dehydrogenative coupling has been developed for the synthesis of fused imidazo[1,2-a]pyrimidines from easily accessible substrates under mild conditions. acs.org
Regioselective Functionalization and Derivatization Strategies for the this compound System
Once the this compound core is constructed, its further functionalization is crucial for exploring the chemical space and developing analogues with desired properties. The chlorine atom at the 6-position serves as a handle for various cross-coupling reactions, while other positions on the heterocyclic scaffold can also be selectively modified.
Functionalization at the 2-Position of the Imidazo[1,2-a]pyrimidine Core
The 2-position of the imidazo[1,2-a]pyrimidine core is a common site for introducing substituents. This can be achieved directly during the core synthesis, for example, by using a substituted α-haloketone in a condensation reaction. nih.gov For instance, reacting 2-amino-5-chloropyrimidine with a variety of substituted phenacyl bromides would yield a range of 2-aryl-6-chloroimidazo[1,2-a]pyrimidines.
Post-synthetic modification at the 2-position is also possible, although direct electrophilic substitution can be challenging. researchgate.net More commonly, functional groups introduced during the initial synthesis are modified. For example, if a 2-ester derivative is synthesized, it can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functional groups.
Strategic Introduction of Substituents for Scaffold Diversification
The this compound scaffold offers multiple sites for diversification, allowing for the synthesis of a wide array of analogues. dergipark.org.trorganic-chemistry.orgacs.org The chlorine atom at the 6-position is particularly valuable as it can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, to introduce aryl, alkynyl, and amino substituents, respectively.
Furthermore, the 3-position of the imidazo[1,2-a]pyrimidine ring is susceptible to electrophilic substitution. dergipark.org.tr For example, Vilsmeier-Haack formylation can introduce an aldehyde group at this position, which can then be used as a synthetic handle for further modifications. dergipark.org.tr Nitrosation followed by reduction is another strategy to introduce an amino group at the 3-position, which can then be converted into various other functionalities. nih.gov
The strategic combination of these derivatization methods allows for the systematic exploration of the structure-activity relationships of imidazo[1,2-a]pyrimidine-based compounds. By varying the substituents at the 2-, 3-, and 6-positions, libraries of compounds can be generated for screening in various biological assays.
C-H Activation Methodologies Applied to Imidazo[1,2-a]pyridine Analogues and their Potential for Imidazo[1,2-a]pyrimidine
The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy in organic synthesis. mdpi.com While research on direct C-H activation of the imidazo[1,2-a]pyrimidine core is still emerging, extensive work on the closely related imidazo[1,2-a]pyridine scaffold provides valuable insights and highlights the potential for analogous transformations.
The C-H bonds of the imidazo[1,2-a]pyridine ring system exhibit different reactivities, with the C3 position being the most common site for functionalization. mdpi.comrsc.org However, methods for the selective functionalization of other positions, including C2, C5, C6, C7, and C8, have also been developed. rsc.org These transformations are often achieved using transition metal catalysis, although metal-free approaches are also gaining prominence. rsc.org
The application of visible light-induced photoredox catalysis has emerged as a particularly green and efficient method for C-H functionalization of imidazo[1,2-a]pyridines. mdpi.com This technique allows for the formation of C-C and C-heteroatom bonds under mild conditions, often at room temperature. mdpi.com For instance, researchers have successfully introduced perfluoroalkyl groups and developed methods for C3-alkoxycarbonylation and C5-alkylation using photocatalytic strategies. mdpi.comnih.gov The insights gained from these studies on imidazo[1,2-a]pyridines are directly applicable to the this compound system, suggesting that similar photocatalytic C-H activation strategies could be employed for its derivatization.
The table below summarizes various C-H functionalization reactions performed on the imidazo[1,2-a]pyridine scaffold, which could potentially be adapted for this compound.
Table 1: C-H Functionalization Reactions of Imidazo[1,2-a]pyridines
| Position | Functional Group Introduced | Reagent/Catalyst | Reference |
|---|---|---|---|
| C3 | Perfluoroalkyl | Perfluoroalkyl iodides / Visible light | mdpi.com |
| C3 | Alkoxycarbonyl | Carbazates / Rose bengal / Blue LED | nih.gov |
| C5 | Alkyl | Alkyl N-hydroxyphthalimides / Eosin Y / Visible light | nih.gov |
Tandem Reactions for Complex Derivative Synthesis
Tandem reactions, also known as cascade or domino reactions, offer a powerful strategy for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation. rsc.org These processes are highly efficient as they minimize the need for purification of intermediates, reduce solvent waste, and save time and resources.
One notable example involves the reaction between benzynes and imidazo[1,2-a]pyrimidines, which proceeds through a tandem [π8s + π2s] cycloaddition followed by a [σ2s + π6s + σ2s] dehydrogenation. dipc.org This reaction, which can be facilitated by microwave irradiation, leads to the formation of complex tetracyclic compounds. dipc.org The regioselectivity of this transformation can be controlled by the substitution pattern on the benzyne (B1209423) precursor. dipc.org
Another versatile approach is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, which provides a greener route to imidazo[1,2-a]pyridines and can be extended to the synthesis of their pyrimidine analogs. mdpi.com This reaction can be coupled with other transformations, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), in a one-pot fashion to generate highly complex and diverse molecular scaffolds. mdpi.com
Innovations in Sustainable Synthesis of Imidazo[1,2-a]pyrimidine Derivatives
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce the environmental impact of chemical processes. This has led to the development of innovative and sustainable methods for the synthesis of imidazo[1,2-a]pyrimidine derivatives.
Metal-Free Synthetic Approaches for the Imidazo[1,2-a]pyrimidine Ring System
While metal-catalyzed reactions are prevalent in the synthesis of heterocyclic compounds, the development of metal-free alternatives is highly desirable to avoid potential metal contamination in the final products and to reduce costs. Several metal-free methods for the synthesis of the imidazo[1,2-a]pyrimidine core have been reported.
One such approach involves the condensation of 2-aminopyrimidines with α-haloketones. bio-conferences.org This reaction can be performed under catalyst-free and solvent-free conditions, significantly enhancing its green credentials. bio-conferences.org Another strategy utilizes carbon tetrabromide to mediate the oxidative C-N bond formation between 2-aminopyrimidines and β-keto esters or 1,3-diones, providing access to substituted imidazo[1,2-a]pyrimidines under mild, metal-free conditions. organic-chemistry.org Furthermore, the use of ammonium (B1175870) chloride as a mild and eco-friendly catalyst in ethanol has been demonstrated for the synthesis of imidazo[1,2-a]pyridine derivatives, a protocol that holds promise for the synthesis of their pyrimidine counterparts. acs.org
Microwave-Assisted Synthesis for Enhanced Reaction Efficiency
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jsynthchem.comnih.gov This technology has been successfully applied to the synthesis of various imidazo[1,2-a]pyrimidine derivatives.
For instance, the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones has been achieved with high yields through microwave-assisted reactions using readily available reagents. nih.gov Microwave irradiation has also been employed for the efficient synthesis of imidazo[1,2-a]pyrimidine-3-carbonitriles, where it significantly reduces reaction times. jsynthchem.com The sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine-containing imidazole derivatives has also been accomplished using microwave assistance, providing a green protocol due to the use of ethanol as a solvent and the one-pot nature of the reaction. nih.gov
The table below highlights several examples of microwave-assisted synthesis of imidazo[1,2-a]pyrimidine derivatives.
Table 2: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrimidine Derivatives
| Product | Starting Materials | Catalyst/Conditions | Reference |
|---|---|---|---|
| 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones | 6-Methylisocytosine, α-Bromoacetophenones | MW heating, 160 °C | nih.gov |
| Imidazo[1,2-a]pyrimidine-3-carbonitriles | 2-Aminobenzonitriles, Malononitrile, Benzaldehyde | Alum, MW irradiation | jsynthchem.com |
| Imidazo[1,2-a]pyrimidine-containing imidazoles | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary amines, Ammonium acetate | p-Toluenesulfonic acid, MW irradiation | nih.gov |
Catalytic Systems in Green Chemistry Context (e.g., Al2O3 Catalysis)
The use of solid-supported and reusable catalysts is a key aspect of green chemistry. Alumina (B75360) (Al2O3) has been identified as an effective and environmentally friendly catalyst for the synthesis of imidazo[1,2-a]pyrimidine derivatives. nih.gov
Neutral alumina has been shown to catalyze the synthesis of imidazo[1,2-a]pyridine and pyrimidine derivatives at ambient temperature, offering a simple and efficient methodology. bio-conferences.org In a similar vein, basic alumina has been used as a catalyst for the synthesis of imidazo[1,2-a]pyrimidine derivatives under microwave irradiation in solvent-free conditions. nih.gov Although the yields in this specific case were moderate, the use of a non-toxic, abundant, and sustainable catalyst like Al2O3 underscores the potential of this approach for greener synthesis. nih.gov
Comprehensive Biological and Pharmacological Investigations of 6 Chloroimidazo 1,2 a Pyrimidine Derivatives
Antimicrobial Activities of 6-Chloroimidazo[1,2-a]pyrimidine and Related Structures
The search for novel antimicrobial agents is driven by the rise of drug-resistant pathogens. The imidazo[1,2-a]pyrimidine (B1208166) nucleus has been explored as a promising scaffold for the development of new anti-infective drugs.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Derivatives of the imidazo[1,2-a]pyrimidine class have demonstrated notable antibacterial properties. In one study, a series of 75 different imidazo[1,2-a]pyrimidine derivatives were synthesized and evaluated for their in-vitro antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, with some compounds exhibiting potent activity. nih.gov
Further research into chalcone (B49325) derivatives of this scaffold revealed that imidazo[1,2-a]pyrimidine chalcones showed good to excellent activity against bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. derpharmachemica.com Another study focusing on various substituted 2-(phenyl)imidazo[1,2-a]pyrimidine derivatives noted that the most active compounds exhibited bactericidal effects. mdpi.com However, specific Minimum Inhibitory Concentration (MIC) data for these broad-spectrum activities, particularly for the 6-chloro substituted variant, are not detailed in the reviewed literature.
Antifungal Efficacy, with Specific Focus on Candida Species
The imidazo[1,2-a]pyrimidine structure is being explored for its potential against fungal pathogens, especially those from the Candida genus, which are a common cause of opportunistic infections. While extensive experimental data on the antifungal efficacy of 6-chloro-imidazo[1,2-a]pyrimidine is limited, computational studies have provided a basis for further investigation.
Molecular docking simulations have been performed on newly synthesized imidazo[1,2-a]pyrimidine derivatives to predict their binding affinity to lanosterol (B1674476) 14-α-demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis and the target of azole antifungals. beilstein-journals.org The results of these in-silico studies suggest that certain imidazo[1,2-a]pyrimidine compounds may possess antifungal activity against Candida albicans. beilstein-journals.org However, the literature also notes that, to date, compounds from this class have not yet demonstrated the desired pharmacological properties in experimental settings, highlighting the need for further synthesis and in-vitro testing to validate the computational predictions. beilstein-journals.org
Antiviral Efficacy, including Herpesviruses and SARS-CoV-2
The antiviral potential of the imidazo[1,2-a]pyrimidine scaffold has been a subject of research, with studies investigating its activity against various viruses.
Initial research into pyrimidine (B1678525) derivatives has shown promise against Herpes Simplex Virus type-1 (HSV-1). In a study evaluating a range of newly synthesized pyrimidine compounds, certain imidazopyrimidine derivatives demonstrated potent antiviral activity. sysrevpharm.orgresearchgate.net Specifically, compound 10c (an acetic acid derivative of aminomethyl pyrimidine) was found to have higher efficacy against HSV-1 than the standard drug, acyclovir, in in-vitro assays using a Vero cell line. sysrevpharm.orgresearchgate.net
In the context of the SARS-CoV-2 pandemic, the imidazo[1,2-a]pyrimidine scaffold has been identified as a structure of interest due to the known antiviral properties of this class of compounds. nih.gov Computational studies have been designed to evaluate novel imidazo[1,2-a]pyrimidine Schiff base derivatives as potential inhibitors of targets crucial for SARS-CoV-2 cell entry, such as the human angiotensin-converting enzyme 2 (hACE2) and the viral spike protein. nih.govresearchgate.net While these computational approaches suggest potential antiviral activity, experimental data from live virus assays for imidazo[1,2-a]pyrimidine derivatives against SARS-CoV-2 are not yet available in the reviewed literature. nih.govresearchgate.netnews-medical.net
Antitubercular Activity against Mycobacterium tuberculosis (MDR and XDR strains)
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents. The imidazo[1,2-a]pyrimidine scaffold has been identified as a promising starting point for the development of such agents.
In a study focused on developing potent anti-TB agents, a series of imidazo[1,2-a]pyridine (B132010) and pyrimidine carboxamides were synthesized and evaluated. This research identified a specific derivative from the pyrimidine series, 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide, which demonstrated significant activity. nih.govacs.org The compound was tested against various Mtb strains, including replicating, non-replicating, MDR, and XDR forms, showing notable efficacy. nih.govacs.org While much of the focus in related studies has been on the even more potent imidazo[1,2-a]pyridine analogues, this result confirms the intrinsic antitubercular potential of the imidazo[1,2-a]pyrimidine core. nih.govrsc.orgnih.govrsc.org
Table 1: Antitubercular Activity of an Imidazo[1,2-a]pyrimidine Derivative
| Compound Name | Target Strains | MIC₉₀ (μM) | Reference |
|---|---|---|---|
| 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide | M. tuberculosis (replicating, non-replicating, MDR, XDR) | ≤1 | nih.govacs.org |
Anticancer Research on this compound Analogues
The development of targeted therapies that interfere with specific signaling pathways essential for tumor growth and survival is a primary goal in modern oncology.
Inhibition of Oncogenic Kinase Pathways (e.g., PI3Kα, VEGFR-2)
A review of the scientific literature did not yield specific studies evaluating this compound or its analogues as direct inhibitors of the PI3Kα or VEGFR-2 kinase pathways.
It is noteworthy, however, that the closely related imidazo[1,2-a]pyridine scaffold is the subject of extensive research in this area. Numerous studies have reported the design and synthesis of imidazo[1,2-a]pyridine derivatives as highly potent inhibitors of the PI3K/Akt/mTOR signaling pathway. nih.govnih.gove-century.usacs.org For instance, 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been shown to inhibit PI3Kα with IC₅₀ values in the low nanomolar range (e.g., 1.94 nM). nih.gov Similarly, other imidazo[1,2-a]pyridine-based compounds have been developed as dual PI3K/mTOR inhibitors. e-century.usacs.org
While these findings relate to a different, albeit structurally similar, heterocyclic core, they suggest that fused imidazo-azine systems are a viable pharmacophore for kinase inhibition. The absence of specific data for the imidazo[1,2-a]pyrimidine scaffold in the context of PI3Kα and VEGFR-2 inhibition indicates a potential area for future research and development.
General Cytotoxic and Antiproliferative Effects on Cancer Cell Lines
Derivatives of the imidazo[1,2-a]pyrimidine scaffold have demonstrated notable cytotoxic and antiproliferative activities across a variety of cancer cell lines. These compounds have been the focus of numerous studies aiming to develop novel chemotherapeutic agents with improved efficacy and reduced toxicity. ekb.egthepharmajournal.com
A series of imidazo[1,2-a]pyrimidine Mannich bases were synthesized and evaluated for their in vitro growth inhibitory effects against three human cancer cell lines. Many of these compounds showed significant antiproliferative activity, with GI50 values ranging from 0.01 to 79.4 μM. nih.gov Notably, compounds 5e , 6b , and 7k were identified as potent inhibitors of cell growth across all tested cell lines, with GI50 values comparable to the standard drug. nih.gov
In another study, novel imidazo[1,2-a]pyridine compounds were investigated for their anticancer effects against the HCC1937 breast cancer cell line. nih.govnih.gov Compounds IP-5 and IP-6 exhibited strong cytotoxic effects with IC50 values of 45 µM and 47.7 µM, respectively. nih.govnih.gov In contrast, IP-7 showed a less potent cytotoxic effect with an IC50 of 79.6 µM. nih.govnih.gov Further investigation revealed that IP-5 induced cell cycle arrest and apoptosis, suggesting a potential mechanism for its anticancer activity. nih.govnih.gov
The antiproliferative activity of 6-(imidazo[1,2-a]pyridin-3-yl)-N-(4-piperidinyl)-2-pyridinamine was examined in diffuse large B-cell lymphoma. This compound demonstrated considerable potency in an enzyme assay with an IC50 of 216 nM, acting as an inhibitor of IRAK4. walshmedicalmedia.com This inhibition led to the downregulation of NFκB transcriptional activity and induced apoptosis in cancer cells. walshmedicalmedia.com
Furthermore, benzo walshmedicalmedia.comnih.govimidazo[1,2-a]pyrimidine derivatives have also been synthesized and evaluated for their cytotoxic activity against hepatocellular carcinoma (HepG2) and breast carcinoma (MCF-7) cell lines. ekb.eg One compound, in particular, showed remarkable cytotoxicity against HepG2 cells and moderate activity against MCF-7 cells. ekb.eg
These findings underscore the potential of the imidazo[1,2-a]pyrimidine core structure as a scaffold for the development of new anticancer agents. The diverse substitutions on this heterocyclic system allow for the fine-tuning of cytotoxic and antiproliferative properties.
Table 1: Cytotoxic and Antiproliferative Activity of Imidazo[1,2-a]pyrimidine Derivatives
| Compound | Cancer Cell Line | Activity | IC50/GI50 Value | Reference |
|---|---|---|---|---|
| Mannich bases (general) | 3 human cancer cell lines | Antiproliferative | 0.01 to 79.4 μM | nih.gov |
| 5e | Not specified | Growth inhibition | Similar to standard drug | nih.gov |
| 6b | Not specified | Growth inhibition | Similar to standard drug | nih.gov |
| 7k | Not specified | Growth inhibition | Similar to standard drug | nih.gov |
| IP-5 | HCC1937 (breast) | Cytotoxic | 45 µM | nih.govnih.gov |
| IP-6 | HCC1937 (breast) | Cytotoxic | 47.7 µM | nih.govnih.gov |
| IP-7 | HCC1937 (breast) | Cytotoxic | 79.6 µM | nih.govnih.gov |
| 6-(imidazo[1,2-a]pyridin-3-yl)-N-(4-piperidinyl)-2-pyridinamine | Diffuse large B-cell lymphoma | IRAK4 inhibition | 216 nM | walshmedicalmedia.com |
| Benzo walshmedicalmedia.comnih.govimidazo[1,2-a]pyrimidine derivative | HepG2 (liver), MCF-7 (breast) | Cytotoxic | Not specified | ekb.eg |
Neuropharmacological Applications of Imidazo[1,2-a]pyrimidine Derivatives
Anxiolytic Activity
Certain derivatives of the imidazo[1,2-a]pyrimidine scaffold have been investigated for their potential anxiolytic (anti-anxiety) properties. For instance, the imidazo[1,2-a]pyrimidine nucleus is a key structural component of drugs like divaplon, fasiplon, and taniplon, which have been studied as anxiolytics and anticonvulsants. nih.gov Although their clinical use was discontinued, this highlights the potential of this chemical family in targeting anxiety-related disorders. nih.gov
In a study focused on triazolo[3,4-a] ekb.egresearchgate.netbenzodiazepine derivatives, which share structural similarities with imidazo-fused systems, several compounds exhibited significant anxiolytic activity in preclinical models. researchgate.netcyberleninka.ru Specifically, compounds RD-4 , RD-12 , and RD-13 demonstrated high anxiolytic activity, comparable to the reference drugs diazepam and tofisopam, in the elevated plus maze test. researchgate.netcyberleninka.ru The most promising of these, RD-4 , showed a pronounced anxiolytic effect with low cytotoxicity. researchgate.netcyberleninka.ru
These findings suggest that the broader class of fused heterocyclic compounds, including imidazo[1,2-a]pyrimidines, holds promise for the development of novel anxiolytic agents.
Anticonvulsant Activity
The imidazo[1,2-a]pyrimidine framework has been recognized for its potential in developing anticonvulsant drugs. As mentioned previously, compounds like divaplon, fasiplon, and taniplon, which contain this core structure, were initially developed for their anxiolytic and anticonvulsant properties. nih.gov
Research into related pyridazine (B1198779) derivatives has also shown promise. A series of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines were synthesized and tested for their ability to protect against pentylenetetrazole-induced convulsions, a common screening method for anticonvulsant drugs. nih.gov
Furthermore, studies on 6-methyl-2-thiopyrimidine-4(3H)-one derivatives have revealed significant anticonvulsant activity in both the pentylenetetrazole-induced seizure model and the maximal electroshock model. pensoft.net Specifically, 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide demonstrated the highest activity, reducing lethality and seizure severity while increasing the latent period of seizures. japsonline.com Another study focused on (4-amino-6-hydroxy-pyrimidin-2-yl)thio-N-acetamides identified 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide as a lead compound with the ability to prevent lethality and reduce seizure severity. actapharmsci.com
These studies collectively indicate that the pyrimidine and fused pyrimidine scaffolds are valuable starting points for the design and synthesis of new anticonvulsant agents.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing Alzheimer's disease. nih.govnih.gov Several derivatives of the imidazo[1,2-a]pyrimidine and related structures have been investigated for their potential as cholinesterase inhibitors.
A series of 3-nitro-6-amino-imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their AChE and BChE inhibitory activities. researchgate.net The inhibitory potencies (IC50 values) for these compounds ranged from 0.12 to 11.92 μM against AChE and 0.04 to 24.36 μM against BChE. researchgate.net Notably, compound 5c (3-nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine) was the most potent AChE inhibitor with an IC50 value of 0.12 μM, while compound 7b demonstrated the highest BChE inhibition with an IC50 of 0.04 μM. researchgate.net
In another study, pyrazinamide (B1679903) condensed 1,2,3,4-tetrahydropyrimidine derivatives were synthesized and tested for their cholinesterase inhibitory activity. nih.gov Compound 4l from this series showed the best inhibitory activity against both AChE and BChE, with IC50 values of 0.11 μM and 3.4 μM, respectively. nih.gov
Furthermore, a study on 6-acetyl-5H-thiazolo[3,2-a]pyrimidine derivatives, designed through virtual screening, identified several compounds with varying inhibitory activity against human AChE at a concentration of 10 µM. nih.gov
Research on other pyrimidine derivatives has also yielded promising results. One study found that 4-amino-5,6-dichloropyrimidine (B1324976) was a potent AChE inhibitor (KI value of 0.099 ± 0.008 μM), and 4-amino-2-chloropyrimidine (B189420) was a notable BChE inhibitor (KI value of 1.324 ± 0.273 μM). nih.gov
These findings highlight the potential of imidazo[1,2-a]pyrimidine and related heterocyclic systems as scaffolds for the development of novel and selective cholinesterase inhibitors for the treatment of neurodegenerative diseases.
Table 2: Cholinesterase Inhibitory Activity of Imidazo[1,2-a]pyrimidine and Related Derivatives
| Compound/Derivative Series | Target Enzyme | Activity | IC50/KI Value | Reference |
|---|---|---|---|---|
| 3-nitro-6-amino-imidazo[1,2-b]pyridazines | AChE | Inhibition | 0.12 - 11.92 μM | researchgate.net |
| 3-nitro-6-amino-imidazo[1,2-b]pyridazines | BChE | Inhibition | 0.04 - 24.36 μM | researchgate.net |
| 5c (3-nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine) | AChE | Potent Inhibition | 0.12 μM | researchgate.net |
| 7b | BChE | Potent Inhibition | 0.04 μM | researchgate.net |
| 4l (pyrazinamide condensed 1,2,3,4-tetrahydropyrimidine) | AChE | Inhibition | 0.11 μM | nih.gov |
| 4l (pyrazinamide condensed 1,2,3,4-tetrahydropyrimidine) | BChE | Inhibition | 3.4 μM | nih.gov |
| 6-acetyl-5H-thiazolo[3,2-a]pyrimidines | AChE | Inhibition | Varying at 10 µM | nih.gov |
| 4-amino-5,6-dichloropyrimidine | AChE | Inhibition | KI: 0.099 ± 0.008 μM | nih.gov |
| 4-amino-2-chloropyrimidine | BChE | Inhibition | KI: 1.324 ± 0.273 μM | nih.gov |
Anti-inflammatory Studies, including Cyclooxygenase-2 (COX-2) Inhibition
Derivatives of pyrimidine, the core structure of imidazo[1,2-a]pyrimidines, have been extensively studied for their anti-inflammatory properties, particularly as inhibitors of cyclooxygenase-2 (COX-2). nih.govnih.gov The selective inhibition of COX-2 over COX-1 is a key goal in the development of anti-inflammatory drugs to minimize gastrointestinal side effects. wustl.edu
In one study, a series of pyrimidine derivatives were investigated for their ability to inhibit COX-1 and COX-2. nih.govnih.gov Two compounds, L1 and L2 , demonstrated high selectivity towards COX-2, with performance comparable to the established drug meloxicam (B1676189) and superior to piroxicam. nih.govnih.gov These compounds also showed a dose-dependent inhibition of LPS-stimulated THP-1 cell growth, further supporting their anti-inflammatory potential. nih.govnih.gov
The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to suppress the expression and activity of key inflammatory mediators such as prostaglandin (B15479496) E2, inducible nitric oxide synthase (iNOS), and various interleukins. rsc.org The structural features of the pyrimidine ring, including the type and position of substituents, play a crucial role in determining their inhibitory potency and selectivity for COX-2. nih.gov
These findings suggest that the imidazo[1,2-a]pyrimidine scaffold, as a class of pyrimidine derivatives, holds significant promise for the development of novel and selective anti-inflammatory agents with potentially improved safety profiles.
Other Notable Biological Activities
Beyond the applications previously discussed, derivatives of the imidazo[1,2-a]pyrimidine scaffold have been explored for a range of other biological activities.
A series of 75 imidazo[1,2-a]pyrimidine derivatives were synthesized and evaluated for their in vitro antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, as well as Mycobacterium species. Some of the synthesized compounds exhibited potent antimicrobial effects. nih.gov
Additionally, the imidazo[1,2-a]pyrimidine nucleus has been investigated for its potential in developing antifungal agents. nih.gov Molecular docking studies of some newly synthesized imidazo[1,2-a]pyrimidines suggest they may possess antifungal activity against Candida albicans, with a proposed mechanism involving the inhibition of the enzyme lanosterol 14α-demethylase (CYP51). nih.gov
These diverse biological activities highlight the versatility of the imidazo[1,2-a]pyrimidine scaffold and underscore its importance as a privileged structure in medicinal chemistry for the discovery of new therapeutic agents.
Antidiabetic Potential
A comprehensive review of available scientific literature indicates a lack of specific research data on the antidiabetic potential of this compound derivatives. While studies have explored the α-glucosidase inhibitory activities of structurally related but distinct heterocyclic systems like 3-amino-2,4-diarylbenzo nih.govacs.orgimidazo[1,2-a]pyrimidines, these findings are not directly applicable to the this compound scaffold. nih.gov Similarly, other pyrimidine-based compounds have been investigated for their potential to manage diabetes. mdpi.comnih.govnih.gov However, without direct experimental data on this compound derivatives, their role as potential antidiabetic agents remains uninvestigated in the public domain.
Antimalarial Activity
The imidazo[1,2-a]pyrimidine scaffold, which forms the core of this compound, has emerged as a promising foundation for the discovery of novel antimalarial drugs. The development of new therapeutic agents is a critical global health priority due to the widespread resistance of the Plasmodium parasite to existing medications.
Detailed Research Findings
In a notable study focused on identifying new antimalarial agents, a series of imidazo[1,2-a]pyrimidine derivatives were synthesized and evaluated for their in vitro activity against the chloroquine-sensitive NF54 strain of Plasmodium falciparum, the deadliest species of malaria parasite. researchgate.net
The research demonstrated that the imidazo[1,2-a]pyrimidine scaffold is a valid starting point for developing new antiplasmodial compounds. The synthesized series of ten derivatives, designated II1 through II10 , exhibited a range of inhibitory activities. Most of these compounds displayed moderate potency, with half-maximal inhibitory concentrations (IC₅₀) falling between 1.09 µM and 5.74 µM. researchgate.net
Significantly, one derivative from this series, II10 , showed potent antimalarial activity with an IC₅₀ value of 0.13 µM. researchgate.net This finding underscores the potential of the imidazo[1,2-a]pyrimidine core structure for significant optimization. The study also suggested that the mechanism of action for these compounds could be linked to the inhibition of hemozoin formation, a crucial detoxification pathway that the parasite uses to handle the toxic heme released from hemoglobin digestion. researchgate.net
While the specific structural details of the highly active II10 derivative are not fully disclosed in the referenced abstract, the potent activity highlights the importance of the imidazo[1,2-a]pyrimidine nucleus. The introduction of various substituents, such as a chloro group at the 6-position, is a standard medicinal chemistry strategy to explore the structure-activity relationship (SAR) and potentially enhance potency, selectivity, and pharmacokinetic properties.
Interactive Data Table: In Vitro Antimalarial Activity of Imidazo[1,2-a]pyrimidine Derivatives
| Compound Series | Number of Derivatives | Target Strain | IC₅₀ Range (µM) | Most Potent Derivative | IC₅₀ of Most Potent Derivative (µM) | Reference |
| Imidazo[1,2-a]pyrimidines | 10 | P. falciparum (NF54) | 1.09 - 5.74 | II10 | 0.13 | researchgate.net |
Structure Activity Relationship Sar Studies and Molecular Design of 6 Chloroimidazo 1,2 a Pyrimidine Compounds
Impact of Substituent Nature and Position on Biological Efficacy
Systematic exploration of substitutions at other positions of the imidazo[1,2-a]pyrimidine (B1208166) ring has revealed that even minor modifications can lead to significant changes in biological response. For instance, in the pursuit of anticancer agents, the introduction of different functional groups on the imidazo[1,2-a]pyrimidine core has been shown to modulate their potency and selectivity. Research into imidazo[1,2-a]pyridine (B132010) derivatives, a closely related scaffold, as PI3Kα inhibitors has demonstrated that substitutions on the quinazoline (B50416) moiety attached to the imidazo[1,2-a]pyridine core significantly impact anticancer activity. mdpi.com
The following table summarizes the impact of various substituents on the biological activity of imidazo[1,2-a]pyrimidine and related derivatives, illustrating the delicate balance between chemical structure and therapeutic effect.
| Core Scaffold | Substituent and Position | Observed Biological Activity | Key Findings |
| Imidazo[1,2-a]pyrimidine | Varied substituents | Antimicrobial, Anticancer, Anti-inflammatory | The position and nature of substituents greatly influence the type and potency of biological activity. nih.govresearchgate.net |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline | Varied substituents on the quinazoline moiety | Anticancer (PI3Kα inhibition) | Substitutions at the 4-position of the quinazoline ring with different amine-containing groups led to potent anticancer activity, with compound 13k showing IC50 values in the nanomolar range. mdpi.com |
| Imidazo[1,2-a]pyrimidine | 2-phenyl and other aryl groups | Antimicrobial | Unsubstituted 2-phenyl and 2-naphthyl groups, as well as 3,4-dimethyl-substituted substrates, yielded compounds with good antimicrobial activity. nih.gov |
Rational Design of 6-Chloroimidazo[1,2-a]pyrimidine Analogues for Targeted Activities
The insights gained from SAR studies are instrumental in the rational design of this compound analogues with enhanced potency and selectivity for specific biological targets. This approach involves the deliberate modification of the lead compound to optimize its interaction with the target, thereby maximizing its therapeutic effect while minimizing off-target effects.
A notable example of rational design involves the development of inhibitors for the influenza A virus. Researchers have identified the imidazo[1,2-a]pyrimidine scaffold as a promising starting point for targeting the viral entry process mediated by hemagglutinin (HA). figshare.com By exploring three different regions of a lead compound, a series of small molecules with nanomolar activity against both oseltamivir-sensitive and -resistant strains of group 2 influenza A viruses were developed. figshare.com This success underscores the power of rational design in creating compounds that address challenges such as drug resistance.
Another area where rational design of related pyrimidine (B1678525) derivatives has proven effective is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. By incorporating a methylsulfonyl pharmacophore group, known to be important for COX-2 selectivity, into a benzo nih.govnih.govimidazo[1,2-a]pyrimidine core, researchers have synthesized novel compounds with moderate to good selectivity for COX-2 inhibition. nih.gov This strategy of hybridizing known pharmacophores with the imidazo[1,2-a]pyrimidine scaffold represents a powerful tool for creating targeted therapies.
The following table highlights examples of rationally designed imidazo[1,2-a]pyrimidine analogues and their targeted activities.
| Target | Design Strategy | Resulting Compound/Series | Key Outcome |
| Influenza A Virus (Group 2) | Exploration of three regions of a lead imidazo[1,2-a]pyrimidine compound. | A series of small molecules. | Nanomolar activity against oseltamivir-sensitive and -resistant strains. figshare.com |
| Cyclooxygenase-2 (COX-2) | Incorporation of a methylsulfonyl pharmacophore into a benzo nih.govnih.govimidazo[1,2-a]pyrimidine core. | Novel benzo nih.govnih.govimidazo[1,2-a]pyrimidine derivatives. | Moderate to good selective inhibition of the COX-2 enzyme. nih.gov |
| PI3Kα | Introduction of the imidazo[1,2-a]pyridine moiety to the 6-position of 4-aminoquinazoline. | 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives. | Potent and selective PI3Kα inhibitors with significant anticancer activity. mdpi.com |
Pharmacophore Modeling for Identification of Key Molecular Features
Pharmacophore modeling is a computational technique that plays a crucial role in modern drug design. It involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound derivatives, pharmacophore modeling helps to elucidate the key molecular features responsible for their interaction with biological targets.
By analyzing a set of active compounds, a pharmacophore model can be generated that highlights features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. This model then serves as a template for designing new molecules with a higher probability of being active.
For instance, in the development of influenza A virus inhibitors based on the imidazo[1,2-a]pyrimidine scaffold, mapping a known small-molecule-binding cavity of the hemagglutinin structure with resistant mutants suggests that these molecules bind to that specific cavity. figshare.com This information is invaluable for designing new analogues that can overcome resistance.
Similarly, in the design of COX-2 inhibitors, molecular modeling studies demonstrated that the methylsulfonyl pharmacophore of benzo nih.govnih.govimidazo[1,2-a]pyrimidine derivatives was adequately placed into the COX-2 active site. nih.gov This confirmed the importance of this specific feature for selective inhibition.
The key molecular features identified through pharmacophore modeling for imidazo[1,2-a]pyrimidine derivatives often include:
Aromatic rings for π-π stacking interactions.
Hydrogen bond donors and acceptors for specific interactions with amino acid residues in the target protein.
A hydrophobic region, often enhanced by the chlorine substituent, for favorable interactions with nonpolar pockets.
These models provide a powerful predictive tool, guiding the synthesis of more potent and selective this compound-based therapeutic agents.
Computational Chemistry and in Silico Approaches in 6 Chloroimidazo 1,2 a Pyrimidine Research
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand, such as a derivative of 6-chloroimidazo[1,2-a]pyrimidine, and its protein target at the atomic level. These studies are instrumental in rational drug design, helping to explain the structure-activity relationships (SAR) observed in biological assays and guiding the synthesis of more potent and selective inhibitors.
Research on imidazo[1,2-a]pyrimidine (B1208166) derivatives has employed molecular docking to explore their potential against a variety of biological targets. For instance, in the search for agents against SARS-CoV-2, novel imidazo[1,2-a]pyrimidine Schiff base derivatives were docked against key viral entry proteins, human angiotensin-converting enzyme 2 (hACE2) and the spike protein. nih.gov The results revealed significant binding affinities, with the top-scoring compound showing a binding energy of -9.1 kcal/mol for ACE2 and -7.3 kcal/mol for the spike protein. nih.gov These findings suggest that this class of compounds could act as effective viral entry inhibitors. nih.gov
In the field of oncology, derivatives of the related pyrido[2,3-d]pyrimidine (B1209978) and pyrazolopyridine have been assessed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in many cancers. nih.gov Docking studies on thieno[2,3-d]pyrimidine (B153573) derivatives against both wild-type (EGFR^WT^) and mutant (EGFR^T790M^) forms of the enzyme have shown strong binding scores, corroborating their in vitro anti-proliferative activity. nih.gov Similarly, docking of pyrimidine (B1678525) analogs against EGFR and Carbonic Anhydrase IX (CA IX) has identified compounds with lower binding energies than reference drugs, indicating potentially stronger interactions. researchgate.net
Furthermore, imidazo[1,2-a]pyrimidine derivatives have been investigated as antimicrobial agents. nih.gov Molecular docking simulations against microbial targets have shown that the most active compounds exhibit favorable binding modes, helping to elucidate their mechanism of action. nih.gov For example, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been docked into the active site of DNA gyrase, a crucial bacterial enzyme, revealing low binding energies and specific binding modes that support their observed antimicrobial activity. johnshopkins.edumdpi.com
The table below summarizes representative molecular docking studies performed on imidazo[1,2-a]pyrimidine and related heterocyclic systems, highlighting the target proteins and the observed binding affinities.
| Compound Class | Target Protein(s) | PDB ID | Key Findings/Binding Energy |
| Imidazo[1,2-a]pyrimidine Schiff bases | hACE2 & SARS-CoV-2 Spike Protein | 7U0N | Showed high binding affinity (-9.1 kcal/mol for ACE2, -7.3 kcal/mol for Spike), suggesting potential as viral entry inhibitors. nih.gov |
| Thieno[2,3-d]pyrimidine derivatives | EGFR^WT^ & EGFR^T790M^ | 4HJO, 3W2O | The most active compound (5b) displayed strong binding modes, confirmed by MD simulations. nih.gov |
| Pyrimidine derivatives | EGFR & Carbonic Anhydrase IX | Not Specified | A derivative (vkh) showed minimum binding energy of -10.74 kcal/mol against EGFR and -9.93 Kcal/mol against CA IX. researchgate.net |
| Pyrazolo[1,5-a]pyrimidine derivatives | DNA Gyrase (bacterial) | 2XCT | Compounds exhibited low binding energy and various binding modes, confirming antimicrobial potential. johnshopkins.edu |
| Imidazo[1,2-a]pyridine (B132010) derivatives | Cytochrome bc1 complex (QcrB) of M. tuberculosis | Homology Model | Newly designed ligands showed better binding affinities (up to -6.8 kcal/mol) than standard drugs. nih.gov |
Quantum Chemical Calculations (e.g., DFT, FMO, MEP, QTAIM, RDG) for Electronic Structure Analysis
Quantum chemical calculations provide profound insights into the electronic properties of molecules, which govern their stability, reactivity, and intermolecular interactions. Density Functional Theory (DFT) is a prominent method used for these investigations. For imidazo[1,2-a]pyrimidine derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to analyze several key electronic parameters. nih.govresearchgate.net
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule's surface. nih.gov Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). nih.gov MEP is a valuable tool for understanding non-covalent interactions, particularly hydrogen bonding between a ligand and its receptor. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis is used to characterize the nature of chemical bonds and non-covalent interactions within a molecular system. nih.gov It helps in identifying bond critical points and analyzing electron density, providing a quantitative description of the interactions. nih.gov
Reduced Density Gradient (RDG): RDG analysis is another method to visualize and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. nih.gov It provides a graphical representation of these interactions in real space. nih.gov
Studies on imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives have utilized these methods to validate molecular structures and understand their reactivity. nih.govresearchgate.netnih.gov For instance, DFT calculations have been used to optimize the ground state geometry of these molecules and to calculate parameters that shed light on their stability and ligand-protein interactions. nih.govnih.gov
| Calculation Method | Parameter(s) | Significance in Drug Research |
| Density Functional Theory (DFT) | Optimized Geometry, Vibrational Frequencies | Provides the most stable 3D structure of the molecule and validates experimental spectroscopic data. nih.govresearchgate.net |
| Frontier Molecular Orbitals (FMO) | HOMO Energy, LUMO Energy, HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A large energy gap suggests higher stability. nih.gov |
| Molecular Electrostatic Potential (MEP) | Electrostatic Potential Map | Identifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions like hydrogen bonding. nih.govnih.gov |
| Quantum Theory of Atoms in Molecules (QTAIM) | Bond Critical Points, Electron Density | Characterizes the nature and strength of covalent bonds and non-covalent interactions. nih.gov |
| Reduced Density Gradient (RDG) | RDG isosurfaces | Visualizes and characterizes the type and strength of non-covalent interactions (e.g., hydrogen bonds, van der Waals). nih.gov |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions and Drug-Likeness Assessment
A crucial step in drug discovery is evaluating the pharmacokinetic properties of a compound. In silico ADMET prediction tools are widely used to assess the drug-likeness of molecules at an early stage, helping to filter out candidates with unfavorable profiles and reducing late-stage attrition. Web-based tools like SwissADME and pkCSM are commonly employed for these predictions. nih.govnih.gov
For derivatives of imidazo[1,2-a]pyrimidine and related scaffolds, in silico studies have been conducted to predict key physicochemical and pharmacokinetic properties. nih.govjohnshopkins.edu These predictions are often guided by established rules, such as Lipinski's Rule of Five, which helps to forecast oral bioavailability. sifisheriessciences.com
Key predicted parameters include:
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), number of hydrogen bond donors (HBD) and acceptors (HBA), and Topological Polar Surface Area (TPSA). These parameters are critical for absorption and cell permeability. nih.gov
Absorption: Parameters like Caco-2 permeability and human intestinal absorption are predicted to estimate how well a drug is absorbed from the gut. nih.gov
Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding, which affect where the drug goes in the body.
Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) is crucial, as inhibition or induction of these enzymes can lead to drug-drug interactions.
Excretion: Properties related to the elimination of the drug from the body are assessed.
Toxicity: Potential toxicities, such as hepatotoxicity, mutagenicity (AMES test), and cardiotoxicity (hERG inhibition), are predicted to flag potential safety issues early on. nih.gov
Studies on various imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives have shown promising drug-like characteristics, with many compounds adhering to Lipinski's and Veber's rules, suggesting good potential for oral bioavailability. nih.govnih.govresearchgate.net
| ADMET Parameter | Predicted Property | Importance in Drug Development |
| Drug-Likeness | Lipinski's Rule of Five (MW ≤ 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10) | Predicts the likelihood of a compound being an orally active drug. sifisheriessciences.com |
| Absorption | Human Intestinal Absorption, Caco-2 Permeability | Estimates the extent of drug absorption from the gastrointestinal tract. nih.gov |
| Distribution | Blood-Brain Barrier (BBB) Permeability, Plasma Protein Binding | Determines the drug's ability to reach its target site and its availability in systemic circulation. |
| Metabolism | CYP450 Inhibition (e.g., CYP2D6, CYP3A4) | Predicts potential for drug-drug interactions. |
| Toxicity | AMES Mutagenicity, Hepatotoxicity, hERG Inhibition | Early identification of potential toxic liabilities to ensure safety. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchpublish.com
The general workflow of a QSAR study involves:
Data Set Selection: A series of compounds with known biological activities (e.g., IC₅₀ or EC₅₀ values) is chosen. researchpublish.com
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometric, and electronic descriptors.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the model is rigorously tested using internal (e.g., leave-one-out cross-validation, Q²) and external validation techniques to ensure it is robust and not a result of chance correlation. nih.govresearchpublish.com
For pyrimidine derivatives, QSAR studies have been successfully applied to model their activity as inhibitors of targets like the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov In one such study, both MLR and ANN models were developed. The ANN model showed superior predictive power, with a squared correlation coefficient (R²) of 0.998, compared to 0.889 for the MLR model, indicating that a non-linear relationship existed between the structural descriptors and the inhibitory activity. nih.gov Such models are valuable for predicting the pharmacological activity of new pyrimidine derivatives and prioritizing candidates for synthesis. nih.gov
Mechanistic Investigations of 6 Chloroimidazo 1,2 a Pyrimidine Based Agents
Identification and Validation of Molecular Targets
Research into derivatives of 6-chloroimidazo[1,2-a]pyrimidine has identified several key molecular targets, primarily enzymes and proteins involved in various disease pathways. These findings suggest that the core scaffold can be tailored to interact with a range of biological molecules.
Derivatives of the imidazo[1,2-a]pyrimidine (B1208166) nucleus have been investigated for their potential as antimicrobial, anticancer, and antiviral agents nih.gov. For instance, certain Schiff base derivatives of imidazo[1,2-a]pyrimidine have been identified as potential dual inhibitors of human angiotensin-converting enzyme 2 (hACE2) and the spike protein of SARS-CoV-2, which are critical for viral entry into host cells nih.gov.
In the context of antimicrobial activity, molecular docking studies have been performed on imidazo[1,2-a]pyrimidine derivatives against microbial targets, indicating their potential to interfere with essential microbial pathways nih.gov. Furthermore, benzo nih.govnih.govimidazo[1,2-a]pyrimidine derivatives, which share a similar fused heterocyclic system, have been designed and evaluated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer nih.gov.
The broader class of imidazo[1,2-a]pyrimidines has been associated with a wide array of biological activities, including anti-inflammatory, anxiolytic, and antiviral effects, suggesting a diverse range of potential molecular targets nih.gov.
Table 1: Potential Molecular Targets of Imidazo[1,2-a]pyrimidine Derivatives
| Derivative Class | Potential Molecular Target(s) | Therapeutic Area |
| Imidazo[1,2-a]pyrimidine Schiff Bases | hACE2, SARS-CoV-2 Spike Protein | Antiviral (COVID-19) nih.gov |
| General Imidazo[1,2-a]pyrimidines | Various microbial enzymes | Antimicrobial nih.gov |
| Benzo nih.govnih.govimidazo[1,2-a]pyrimidines | Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Anticancer nih.gov |
Elucidation of Binding Modes and Interaction Profiles at Active Sites
Molecular docking studies have been instrumental in understanding how this compound-based agents interact with their molecular targets at the atomic level. These computational analyses reveal the specific binding modes and key interactions that contribute to their inhibitory activity.
For the imidazo[1,2-a]pyrimidine Schiff base derivatives targeting SARS-CoV-2, molecular docking simulations have shown promising binding affinities towards the active residues of both hACE2 and the spike protein nih.gov. These studies provide a theoretical framework for how these compounds might physically block the virus from interacting with host cells.
In the case of benzo nih.govnih.govimidazo[1,2-a]pyrimidine derivatives as COX-2 inhibitors, docking studies have demonstrated that the pharmacophore can be effectively positioned within the COX-2 active site nih.gov. A key feature of this interaction is the insertion of a methylsulfonyl group into a secondary pocket of the enzyme, which is a determinant for selectivity nih.gov.
Similarly, for antimicrobial applications, molecular docking simulations of imidazo[1,2-a]pyrimidine derivatives have revealed favorable binding modes within the active sites of microbial target proteins nih.gov. These in silico investigations help to rationalize the observed biological activity and guide the design of more potent and selective inhibitors.
The consistent finding across these studies is that the imidazo[1,2-a]pyrimidine scaffold serves as a versatile platform for presenting various functional groups that can engage in specific interactions—such as hydrogen bonding, hydrophobic interactions, and pi-pi stacking—with the amino acid residues of the target protein's active site.
Table 2: Summary of Binding Interaction Studies for Imidazo[1,2-a]pyrimidine Derivatives
| Derivative Class | Target | Key Findings from Docking Studies |
| Imidazo[1,2-a]pyrimidine Schiff Bases | hACE2, SARS-CoV-2 Spike Protein | Favorable binding energies with active site residues, suggesting potential for inhibiting viral entry. nih.gov |
| Benzo nih.govnih.govimidazo[1,2-a]pyrimidines | Cyclooxygenase-2 (COX-2) | The methylsulfonyl group fits into a secondary pocket, contributing to selectivity. nih.gov |
| General Imidazo[1,2-a]pyrimidines | Microbial Targets | Good binding modes within the active sites of microbial proteins. nih.gov |
Compound Names Mentioned in this Article:
this compound
Imidazo[1,2-a]pyrimidine Schiff base derivatives
Future Research Trajectories and Therapeutic Development Potential of 6 Chloroimidazo 1,2 a Pyrimidine Derived Agents
Discovery and Optimization of Novel Lead Compounds from the 6-Chloroimidazo[1,2-a]pyrimidine Scaffold
The discovery and optimization of new lead compounds are central to harnessing the therapeutic potential of the this compound core. The inherent versatility of this scaffold allows for systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties.
Researchers have successfully synthesized and evaluated various derivatives of the imidazo[1,2-a]pyrimidine (B1208166) and related imidazo[1,2-a]pyridine (B132010) systems. For instance, a series of 8-aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines were identified as potent antitrypanosomatid agents. researchgate.net These compounds are bioactivated by type 1 nitroreductases, highlighting a specific mechanism of action that can be further exploited.
In the realm of cancer therapy, derivatives of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often deregulated in various cancers. nih.gov The most active compounds in these studies were found to downregulate key target genes like c-myc and cyclin D1, independent of GSK-3β activity. nih.gov Further optimization of these lead structures could lead to more effective and targeted cancer treatments.
The pyrimidine (B1678525) scaffold, a key component of the title compound, is recognized for its potential in overcoming multidrug resistance in cancer by inhibiting ABC transporters. nih.gov This provides a strong rationale for exploring this compound derivatives as potential modulators of multidrug resistance.
The following table summarizes some of the lead compounds and their biological activities, showcasing the potential for further optimization.
| Lead Compound Structure | Biological Activity | Key Findings |
| 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines | Antitrypanosomatid | Bioactivated by type 1 nitroreductases. |
| Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine derivatives | Wnt/β-catenin signaling inhibitors | Downregulate c-myc and cyclin D1. nih.gov |
| Pyrrolo-pyrimidine-based compounds | SARS-CoV-2 Mac1 inhibitors | Inhibit coronavirus replication. nih.gov |
Exploration of Scaffold Hopping and Hybrid Molecule Design Strategies
To expand the chemical space and discover novel intellectual property, scaffold hopping and the design of hybrid molecules are promising strategies. Scaffold hopping involves replacing the core structure of a known active compound with a different, isofunctional scaffold to identify new chemotypes with potentially improved properties. dtic.milnih.gov
For example, the imidazo[1,2-a]pyridine scaffold, closely related to imidazo[1,2-a]pyrimidine, has been utilized in a scaffold hopping strategy to develop covalent inhibitors of KRAS G12C, a notorious cancer-driving mutation. rsc.org This success underscores the potential of applying similar strategies to the this compound core to identify novel covalent inhibitors for various targets.
Hybrid molecule design, which combines pharmacophoric elements from different known active compounds, offers another avenue for innovation. The pyrimidine ring itself is a versatile component in such designs, often improving pharmacokinetic and pharmacodynamic properties. nih.gov By combining the this compound scaffold with other known pharmacophores, it is possible to create hybrid molecules with dual or synergistic activities. For instance, a study on benzo nih.govrsc.orgimidazo[1,2-a]pyrimidine derivatives incorporated a methylsulfonyl group, a known COX-2 inhibitor pharmacophore, to create selective COX-2 inhibitors. nih.gov
These design strategies can lead to compounds with novel mechanisms of action or improved therapeutic profiles.
Development of Advanced Synthetic Routes for Scalable Production and Diversity-Oriented Synthesis
The advancement of synthetic methodologies is crucial for both the large-scale production of promising drug candidates and the creation of diverse compound libraries for high-throughput screening.
Efficient synthetic routes for imidazo[1,2-a]pyrimidine derivatives have been developed, including microwave-assisted, one-pot, three-component condensation reactions. rsc.org These methods allow for the rapid and high-yield synthesis of a variety of substituted analogs. Further research into metal-free and environmentally friendly synthetic techniques is an ongoing area of interest. researchgate.net
Diversity-oriented synthesis (DOS) is a powerful approach to generate structurally diverse and complex molecules from simple starting materials. nih.govnih.gov Applying DOS principles to the this compound scaffold would enable the creation of large and diverse libraries of compounds. These libraries can then be screened against a wide range of biological targets to identify new therapeutic leads.
The development of scalable and efficient synthetic routes is a critical step in the translation of a lead compound from the laboratory to clinical development.
Investigation of Emerging Biological Targets and Disease Areas for Therapeutic Intervention
While much of the research on imidazo[1,2-a]pyrimidine derivatives has focused on established targets in cancer and infectious diseases, there is significant potential for these compounds to address emerging biological targets and new disease areas.
The pyrimidine scaffold is a component of drugs used to treat a wide range of conditions, including neurological disorders, inflammatory diseases, and metabolic disorders. mdpi.com This suggests that this compound derivatives could be explored for their potential in these areas.
Recent studies have highlighted new potential applications. For example, pyrrolo-pyrimidine-based compounds have been identified as inhibitors of the SARS-CoV-2 Mac1 protein, which is essential for viral replication. nih.gov This opens up a new avenue for the development of antiviral therapies. Additionally, derivatives of related fused pyrimidine systems have been investigated as inhibitors of matrix metalloproteinases (MMPs), which are implicated in diseases like arthritis and cancer. nih.gov
The Wnt signaling pathway, a target of some imidazo[1,2-a]pyrimidine derivatives, is also implicated in neurodegenerative diseases like Alzheimer's disease. nih.govnih.gov This suggests a potential therapeutic application for these compounds beyond oncology. Furthermore, the discovery of pyrido[1,2-c]pyrimidine (B1258497) derivatives as ligands for serotonin (B10506) receptors (5-HT1A) and transporters (SERT) points towards their potential use in treating depression and other CNS disorders. nih.gov
The exploration of these and other emerging targets will undoubtedly expand the therapeutic landscape for agents derived from the this compound scaffold.
Q & A
Basic Research Questions
Q. What are efficient synthetic routes for 6-Chloroimidazo[1,2-a]pyrimidine and its derivatives?
- Methodological Answer : The compound can be synthesized via bromination of 6-chloroimidazo[1,2-a]pyridine using bromine in acetic acid under inert conditions . Alternatively, multi-component Biginelli reactions involving 2-aminopyrimidine, aldehydes, and ethyl 3-oxohexanoate in dimethylformamide (DMF) as a catalyst yield derivatives with high regioselectivity . Cyclization of 2-aminopyrimidine with ethyl bromofluoroacetate in ethanol or dimethoxyethane at elevated temperatures is another scalable route .
Q. What characterization techniques are essential for confirming the structure of this compound derivatives?
- Methodological Answer : Use a combination of:
- FT-IR to identify functional groups (e.g., cyano or carboxyl stretches at ~2200 cm⁻¹ or ~1700 cm⁻¹) .
- ¹H/¹³C NMR to confirm regiochemistry (e.g., distinguishing C3 vs. C6 substituents via coupling patterns) .
- Mass spectrometry (ESI or HRMS) to verify molecular weight and fragmentation patterns .
- X-ray crystallography for unambiguous structural elucidation, particularly for novel derivatives .
Q. What are common chemical reactions undergone by this compound, and under what conditions?
- Methodological Answer : Key reactions include:
- Nucleophilic substitution : Replace the chlorine atom at C6 with amines or thiols in polar solvents (DMF, DMSO) at 80–100°C .
- Cross-coupling : Suzuki-Miyaura or Negishi couplings with aryl/alkyl halides using Pd-PEPPSI catalysts (5 mol%) in THF at 60°C .
- Oxidation/Reduction : Convert C3 cyano groups to carboxylic acids using KMnO₄ in acidic conditions or reduce to amines with NaBH₄/NiCl₂ .
Q. What purification methods are optimal for isolating this compound derivatives?
- Methodological Answer :
- Recrystallization : Use ethanol/water or ethyl acetate/hexane mixtures for high-purity crystalline products .
- Column chromatography : Employ silica gel with gradients of ethyl acetate in hexane (5–30%) for polar derivatives .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for separating closely related analogs .
Advanced Research Questions
Q. How can regioselective functionalization at specific positions of this compound be achieved?
- Methodological Answer :
- C3 Functionalization : Use TMPMgCl·LiCl in THF at −60°C to selectively magnesiate C3, followed by quenching with electrophiles (e.g., iodomethane, acyl chlorides) .
- C8 Modification : Grignard reagents (e.g., 4-methoxyphenylmagnesium bromide) coordinate at N1, enabling nucleophilic addition at C8, followed by DDQ oxidation to restore aromaticity .
- C6 Substitution : Optimize Pd-catalyzed cross-couplings with sterically hindered alkylzinc reagents using Pd-PEPPSI-iPent .
Q. What strategies resolve contradictions in reported substitution reactivity of the chlorine substituent?
- Methodological Answer : Discrepancies arise from solvent polarity and catalyst selection. For example:
- In DMF, the C6 chlorine undergoes SNAr with amines due to activation by the electron-withdrawing pyrimidine ring .
- In THF with CuCN·2LiCl, radical pathways dominate, leading to unexpected alkylation at C3 instead of C6 . Validate pathways via in situ NMR or DFT calculations to map transition states .
Q. How do structural modifications at the 3-position affect the bioactivity of this compound derivatives?
- Methodological Answer :
- C3-Cyano : Enhances binding to kinase ATP pockets via hydrogen bonding (e.g., IC₅₀ ~10 µM for antitumor activity) .
- C3-Carboxylic Acid : Improves solubility and targets bacterial dihydrofolate reductase (MIC ~2 µg/mL against S. aureus) .
- C3-Ester : Increases metabolic stability, with t₁/₂ >4 hours in human liver microsomes . Compare SAR using molecular docking (AutoDock Vina) and in vitro assays .
Q. What computational methods validate experimental data on target interactions?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding stability of derivatives with COX-2 or CFTR proteins (GROMACS, 100 ns trajectories) .
- QSAR Models : Use CoMFA/CoMSIA to correlate C3/C6 substituent electronic parameters (Hammett σ) with IC₅₀ values .
- Docking Studies (Glide SP) : Predict binding modes to ATP-binding sites, validating with mutagenesis data (e.g., Kd <1 µM for kinase inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
